2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
Overview
Description
2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, commonly known as PBIT, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PBIT is a derivative of benzisothiazolone and has been studied extensively for its unique chemical and biological properties.
Mechanism of Action
The mechanism of action of PBIT is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins, including topoisomerase II and Hsp90. PBIT has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
PBIT has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and protection against oxidative stress. PBIT has also been shown to have anti-inflammatory and analgesic effects, which may contribute to its potential as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using PBIT in lab experiments is its ease of synthesis and high yields. PBIT is also relatively stable and can be stored for extended periods without degradation. However, one of the limitations of using PBIT in lab experiments is its limited solubility in water, which may affect its bioavailability and limit its potential applications.
Future Directions
There are several future directions for research on PBIT, including the development of new synthesis methods to improve yields and reduce costs. Further studies are also needed to fully understand the mechanism of action of PBIT and its potential applications in various fields, including medicinal chemistry, material science, and catalysis. Additionally, studies are needed to investigate the potential toxicity and side effects of PBIT to determine its safety for human use.
Scientific Research Applications
PBIT has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, PBIT has been studied for its potential as an anticancer agent, as it has shown promising results in inhibiting the growth of cancer cells. PBIT has also been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress.
properties
IUPAC Name |
1,1-dioxo-2-(2-oxo-2-pyrrolidin-1-ylethyl)-1,2-benzothiazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c16-12(14-7-3-4-8-14)9-15-13(17)10-5-1-2-6-11(10)20(15,18)19/h1-2,5-6H,3-4,7-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWCGEKFEKMRRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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